4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride

Description

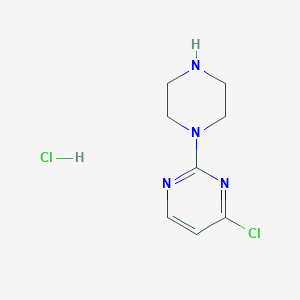

4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 634469-41-3) is a pyrimidine derivative featuring a chlorine substituent at position 4 of the pyrimidine ring and a piperazine moiety at position 2. Its molecular formula is C₈H₁₂Cl₂N₄, with a molecular weight of 235.11 g/mol . The compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly for developing pharmacologically active molecules targeting kinases, receptors, or enzymes. Its hydrochloride salt form enhances solubility in polar solvents like DMSO and water, with recommended storage at 2–8°C to maintain stability . Safety data indicate standard handling protocols for corrosive substances, including proper ventilation and protective equipment .

Properties

IUPAC Name |

4-chloro-2-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVIHVWFUKMIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671806 | |

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634469-41-3 | |

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nucleophilic Substitution

The most straightforward method involves reacting 4-chloro-2-pyrimidinamine with piperazine in a suitable solvent such as methanol or ethanol. The reaction proceeds via nucleophilic aromatic substitution where the piperazine nitrogen attacks the electrophilic carbon bearing the chlorine atom on the pyrimidine ring.

- Reaction conditions: Typically carried out at reflux temperature in alcoholic solvents.

- Salt formation: The free base is converted to the hydrochloride salt by adding hydrochloric acid.

- Yield and purity: Moderate to good yields are reported, with high purity achievable by recrystallization.

| Parameter | Details |

|---|---|

| Starting materials | 4-chloro-2-pyrimidinamine, piperazine |

| Solvents | Methanol, ethanol |

| Temperature | Reflux (~65-78°C) |

| Reaction time | Several hours (e.g., 12 hours) |

| Salt formation | Hydrochloric acid addition |

| Product form | Hydrochloride salt (solid) |

This method is widely used due to its simplicity and directness.

Boc-Protected Piperazine Route

A more refined industrially relevant method involves the use of N-Boc-piperazine to improve reaction control and product purity.

- Step 1: Condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline aqueous conditions (e.g., sodium carbonate) at mild temperatures (25-40°C).

- Step 2: Acidic hydrolysis of the Boc protecting group to yield 4-chloro-2-(piperazin-1-yl)pyrimidine hydrochloride.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Boc-piperazine, 2-chloropyrimidine | Na2CO3, water, 25-40°C, 2-5 h | ~93 | Formation of 1-(2-pyrimidine)-4-Boc-piperazine |

| 2 | Boc-protected intermediate, HCl | Acidic hydrolysis, 25-40°C, 1.5-3 h | High | Deprotection and salt formation |

This method offers advantages such as:

Alternative Solvent and Base Systems

Patent literature describes the use of polar aprotic solvents such as DMF and mineral alkalis like sodium carbonate to facilitate nucleophilic substitution reactions with various leaving groups (iodine, bromine, chlorine, tosylates) on the pyrimidine ring.

- Reaction temperatures range from 80°C to 180°C.

- Reaction times vary from 1 to 24 hours.

- These methods allow flexibility in substituent modification and optimization for specific derivatives.

Comparative Summary Table of Preparation Methods

Research Findings and Practical Notes

- The Boc-protected piperazine method provides a cleaner reaction profile with fewer impurities, making it preferred for industrial production.

- Microwave-assisted and flow chemistry techniques reduce reaction times and improve safety, especially in chlorination steps involving POCl₃.

- The choice of solvent and base critically affects reaction rate and selectivity; polar aprotic solvents like DMF and bases like sodium carbonate are commonly used.

- Hydrochloride salt formation is typically achieved by treating the free base with hydrochloric acid in aqueous or alcoholic media, facilitating isolation and improving compound stability.

- Storage of the hydrochloride salt is recommended at 2-8°C to maintain stability, with solutions prepared fresh or stored at -20°C to -80°C for longer-term use.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Formation of substituted pyrimidines.

Oxidation Reactions: Formation of N-oxides.

Reduction Reactions: Formation of amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H12Cl2N4

- Molecular Weight : 235.11 g/mol

- CAS Number : 634469-41-3

The structure of 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride features a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperazine moiety at the 2-position. This unique configuration contributes to its biological activity, making it a candidate for various pharmacological applications .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapies.

Antiviral and Antibacterial Properties

The compound also demonstrates antiviral and antibacterial activities, which are attributed to its ability to interfere with various biological pathways. Studies have suggested that it can inhibit viral replication and bacterial growth through enzyme inhibition.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. It may modulate inflammatory pathways, providing a therapeutic avenue for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of specific cancer cell lines, suggesting potential as an anticancer agent. |

| Study B | Antiviral Properties | Showed effectiveness against certain viral strains, indicating its potential in antiviral drug development. |

| Study C | Anti-inflammatory Effects | Highlighted modulation of inflammatory markers in vitro, supporting its use in inflammatory conditions. |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated from molecular formula.

Key Observations :

- Halogen vs. Alkoxy Substituents: Replacement of chlorine with bromine (e.g., 5-bromo analogue) increases molecular weight and may alter receptor binding kinetics .

- Piperazine Modifications : Azetidine substitution (a 3-membered ring) introduces conformational rigidity, which could optimize target selectivity . Chloroethyl chains (as in the trichloro derivative) are reactive handles for further functionalization .

Mechanistic Insights :

- The piperazine moiety often enhances solubility and serves as a hydrogen-bond donor/acceptor in target interactions.

- Chlorine at C4 (in the parent compound) may mimic electronegative groups in ATP-binding pockets of kinases, a feature exploited in drugs like imatinib .

Biological Activity

4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride is a synthetic compound recognized for its potential pharmacological applications, particularly in the field of medicinal chemistry. Its unique structure, characterized by a pyrimidine ring substituted with a piperazine moiety and a chlorine atom, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H12Cl2N4, with a molecular weight of 235.11 g/mol. The compound features a pyrimidine ring at the core, which is known for its ability to participate in various biochemical interactions.

Structural Formula

The structural representation can be summarized as follows:

The primary mechanism of action for this compound involves the inhibition of sirtuins, a family of NAD+-dependent deacetylases that play crucial roles in cellular regulation and metabolism. By modulating sirtuin activity, this compound may influence various cellular processes such as apoptosis, cell cycle progression, and metabolic regulation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, it has been shown to affect Class I PI3-kinase enzymes, which are crucial for cellular proliferation and survival in cancerous tissues .

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Various Tumor Cells | 3.1 - 25.2 | PI3K Inhibition | |

| Hep3B Liver Cancer | <10 | Sirtuin Inhibition |

P-glycoprotein Inhibition

Another significant aspect of the biological activity of this compound is its role in modulating P-glycoprotein (P-gp) functionality. P-glycoprotein is known for its role in drug resistance by actively transporting chemotherapeutic agents out of cells. Studies have demonstrated that this compound can enhance the accumulation of doxorubicin in resistant cancer cells by inhibiting P-gp activity .

Table 2: P-glycoprotein Modulation

| Compound | Effect on Doxorubicin Accumulation | IC50 Value (µM) |

|---|---|---|

| 4-Chloro-2-(piperazin-1-yl)pyrimidine | Increased accumulation | 0.62 - 20 |

| Control | No effect | N/A |

Case Studies

A notable case study investigated the effects of this compound on multidrug-resistant Lucena 1 leukemia cells. The study revealed that treatment with this compound significantly restored sensitivity to doxorubicin, demonstrating its potential as an adjuvant therapy in overcoming drug resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-chloro-2-pyrimidine derivatives and piperazine. Optimize reaction conditions by:

- Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and reactivity .

- Adjusting stoichiometry (e.g., excess piperazine) to drive the reaction to completion .

- Monitoring reaction progress with TLC or HPLC to minimize byproducts like 2-(piperazin-1-yl)pyrimidine dihydrochloride, a common impurity .

Q. How should researchers characterize the crystalline structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure determination .

- Challenges include disorder in the piperazine ring or chloride counterion, which can be mitigated using restraints during refinement .

Q. What analytical techniques are critical for assessing purity, especially regarding common impurities?

- Methodological Answer :

- HPLC : Employ gradient elution with C18 columns and UV detection (λ = 254 nm) to separate impurities like unreacted starting materials or dechlorinated byproducts .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 229.1) and isotopic patterns for chlorine .

- ¹H/¹³C NMR : Verify absence of signals from impurities (e.g., residual solvents or piperazine derivatives) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C4-position) prone to substitution .

- Molecular docking can predict interactions with biological targets (e.g., enzymes or receptors) by analyzing piperazine-pyrimidine pharmacophores .

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR or IR) for this compound?

- Methodological Answer :

- Cross-validate data using multiple techniques: SC-XRD for absolute configuration, NOESY for spatial correlations, and FT-IR for functional group verification .

- Reference standardized databases (e.g., PubChem or Enamine) for consensus spectral profiles .

Q. What strategies mitigate hygroscopicity-induced instability during storage or handling?

- Methodological Answer :

- Store the compound in desiccators under inert gas (N₂ or Ar) to prevent moisture absorption .

- Use lyophilization for long-term storage of aqueous solutions, ensuring minimal residual water content .

- Monitoring : Conduct Karl Fischer titration to quantify water content pre- and post-storage .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?

- Methodological Answer :

- Modify substituents (e.g., introduce methyl or fluoro groups at C4 or piperazine positions) and assay bioactivity .

- Evaluate cytotoxicity and receptor binding using in vitro models (e.g., HEK293 cells or radioligand displacement assays) .

- Case Study : Analogues with trifluoromethyl groups show enhanced metabolic stability in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.